Product packaging for (S)-Gallopamil hydrochloride(Cat. No.:CAS No. 36622-39-6)

(S)-Gallopamil hydrochloride

Cat. No.: B1674410
CAS No.: 36622-39-6
M. Wt: 521.1 g/mol
InChI Key: OKCRIUNHEQSXFD-JCOPYZAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Gallopamil hydrochloride, also known as D600, is a methoxy derivative of verapamil and a highly specific calcium channel blocker of the phenylalkylamine class . Its primary mechanism of action is the potent inhibition of calcium ion influx through L-type calcium channels in myocardial and vascular smooth muscle cells . By reducing intracellular calcium, it decreases myocardial contractility (negative inotropy), suppresses pacemaker activity, and induces vasodilation, leading to reduced cardiac oxygen demand and lowered blood pressure . The (S)-enantiomer is the active form, and gallopamil is approximately one order of magnitude more potent than verapamil itself . This makes it a valuable tool compound in preclinical research for studying ischemic heart disease, angina pectoris, arrhythmias, and the fundamental physiology of L-type calcium channels . Its effects on vascular smooth muscle also make it relevant for studying hypertension and coronary blood flow . Furthermore, gallopamil has been investigated in studies for conditions such as asthma . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41ClN2O5 B1674410 (S)-Gallopamil hydrochloride CAS No. 36622-39-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36622-39-6

Molecular Formula

C28H41ClN2O5

Molecular Weight

521.1 g/mol

IUPAC Name

(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride

InChI

InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H/t28-;/m0./s1

InChI Key

OKCRIUNHEQSXFD-JCOPYZAKSA-N

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gallopamil hydrochloride, (-)-;  (S)-Gallopamil hydrochloride;  (-)-Gallopamil hydrochloride;  L-Gallopamil hydrochloride; 

Origin of Product

United States

Synthetic Strategies and Stereochemical Control of S Gallopamil Hydrochloride

Development of Asymmetric Synthetic Routes to (S)-Gallopamil Hydrochloride

The synthesis of enantiomerically pure this compound has evolved from classical resolution techniques to more sophisticated asymmetric methods. An early and versatile approach to obtaining single-enantiomer verapamil (B1683045), a close analog of gallopamil (B102620), involved the resolution of a key intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid), using α-methyl benzylamine. researchgate.net This method, while effective, relies on the separation of diastereomeric salts, which can be laborious and may result in the loss of up to 50% of the material.

Another asymmetric synthesis approach involves the use of a methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide)-induced rearrangement of a chiral epoxyalcohol as the key reaction to establish the chiral quaternary center. researchgate.net This method offers the advantage of minimal purification procedures and provides high chemical and optical yields. researchgate.net

Enantioselective Catalysis in this compound Production

Enantioselective catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules like (S)-Gallopamil. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A notable example is the use of iridium N,P-ligand-catalyzed asymmetric hydrogenation of functionalized tetrasubstituted olefins. figshare.com This highly efficient method allows for the synthesis of chiral succinate (B1194679) derivatives, which are key building blocks for pharmaceuticals, including (2S)-(-)-Verapamil and (2S)-(-)-Gallopamil, with excellent enantio- and diastereoselectivities (up to 99% ee). figshare.comdiva-portal.orgdiva-portal.orgdiva-portal.org The reaction is compatible with a wide range of functional groups and proceeds with low catalyst loadings (0.5–1.0 mol %). figshare.com

Palladium-catalyzed enantioselective Heck arylation represents another significant advancement. thieme-connect.com This method employs chiral pyrazine- and pyrimidine-oxazolines as N,N-ligands to achieve highly regio- and enantioselective reactions of acyclic trisubstituted olefins with aryldiazonium salts. thieme-connect.com This reaction creates a quaternary stereogenic center with enantiomeric ratios up to >99:1 and has been successfully applied to a concise synthesis of (R)-Verapamil. thieme-connect.comresearchgate.net

Stereochemical Analysis and Optical Purity Determination Methodologies

The determination of stereochemical integrity and optical purity is a critical aspect of synthesizing enantiomerically pure compounds. Various analytical techniques are employed to ensure the desired (S)-enantiomer of Gallopamil hydrochloride is produced with high enantiomeric excess.

Enantioselective gas chromatography is a widely used method for the analysis of chiral compounds. acs.org This technique often involves the on-line derivatization of the analyte to form diastereomers that can be separated on a chiral stationary phase.

The analysis of diastereomeric salts, formed by reacting the chiral amine with a chiral acid, is another common approach. google.com The resulting diastereomers have different physical properties and can be separated by techniques like fractional crystallization. The optical purity of the resolved amine can then be determined.

High-performance liquid chromatography (HPLC) and super-critical fluid chromatography (SFC) using chiral stationary phases are also powerful tools for determining the enantiomeric excess of chiral intermediates and the final product. diva-portal.org These methods provide accurate and reproducible results for the quantitative analysis of enantiomers.

Raw Material Precursors and Intermediates in this compound Synthesis

The synthesis of this compound relies on the availability of specific raw materials and the formation of key intermediates. A common synthetic route starts with the alkylation of 3,4,5-trimethoxyphenylacetonitrile (B1346109) with isopropyl chloride using sodium amide as a base. wikipedia.org A subsequent alkylation with a specific alkyl chloride yields the gallopamil backbone. wikipedia.org

Key precursors and intermediates in various synthetic routes are listed in the table below:

Compound Type Compound Name Role in Synthesis
Starting Material3,4,5-TrimethoxyphenylacetonitrileProvides the trimethoxyphenyl and nitrile groups
Starting MaterialIsopropyl chlorideProvides the isopropyl group
Starting Material(2S)-(+)-1,2-PropanediolChiral source in stereospecific synthesis
Intermediate4-Cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (Verapamilic acid)Key intermediate for resolution
IntermediateChiral secondary mesylateReactive intermediate in stereospecific synthesis
Intermediate(2S,3S)-ButyrolactoneIntermediate in the synthesis from 1,2-propanediol
IntermediateChiral succinate derivativesBuilding blocks from enantioselective hydrogenation

The efficient synthesis of these precursors and the stereoselective control of the subsequent reactions are crucial for the cost-effective production of this compound.

Molecular and Cellular Pharmacological Mechanisms of S Gallopamil Hydrochloride

Modulation of Voltage-Gated Calcium Channels by (S)-Gallopamil Hydrochloride

This compound, a derivative of the phenylalkylamine class, functions as a calcium channel blocker by specifically targeting L-type voltage-gated calcium channels. patsnap.comdcchemicals.comnih.gov These channels are crucial for converting electrical signals at the cell membrane into intracellular calcium transients, which trigger a variety of physiological processes. nih.gov The inhibitory action of this compound is not uniform across all conditions and is highly dependent on the specific subtype of the channel, its auxiliary subunits, and its functional state.

Interaction with L-type Calcium Channel Subtypes (CaV1.x)

The L-type calcium channels, encoded by the CaV1 gene family, are the principal targets for phenylalkylamines. nih.govucl.ac.uk This family includes several isoforms, with CaV1.2 being a predominant type in cardiac and smooth muscle cells, making it a key focus of pharmacological studies for cardiovascular agents. nih.gov

The sensitivity of CaV1.2 channels to this compound is significantly influenced by the ionic conditions. nih.gov Research demonstrates a markedly higher apparent sensitivity to the drug when calcium (Ca²⁺) is the charge carrier compared to barium (Ba²⁺). nih.gov This difference arises from the slower recovery of the channel from the drug-modified conformation in the presence of Ca²⁺. nih.gov The recovery time from this phenylalkylamine-induced state is approximately three to five times longer with Ca²⁺ than with Ba²⁺, indicating a more stable block. nih.gov

Table 1: Influence of Charge Carrier on Recovery from (S)-Gallopamil-Induced State in CaV1.2 Channels nih.gov
Charge CarrierRecovery Time Constant (τrec)
Barium (Ba²⁺)~3 to 5 seconds
Calcium (Ca²⁺)~15 seconds

Voltage-gated calcium channels are multisubunit protein complexes, and the auxiliary β-subunits play a critical role in channel trafficking, expression, and biophysical properties. ucl.ac.uknih.gov These β-subunits are also key determinants of the channel's sensitivity to drugs. nih.gov Studies involving the co-expression of CaV1.2 constructs with different β-subunit isoforms (β₁ₐ, β₂ₐ, or β₃) have shown that the β₂ₐ-subunit confers the lowest apparent sensitivity to (-)gallopamil. nih.govnii.ac.jp This reduced sensitivity is directly linked to the fact that the β₂ₐ-subunit induces the slowest inactivation kinetics in the channel. nih.govnii.ac.jp

This principle has been further illustrated in studies using a phenylalkylamine-sensitive mutant of a rabbit brain calcium channel (α₁ₐ-PAA). Co-expression of this channel with the β₂ₐ-subunit, as opposed to the β₁ₐ-subunit, significantly reduced the rate of fast inactivation of barium currents (I₈ₐ) and, consequently, caused a substantial reduction in the use-dependent inhibition by (-)gallopamil. nih.govnih.gov

Table 2: Effect of β-Subunit Composition on Use-Dependent Inhibition of α₁ₐ-PAA Channels by 100 µM (-)Gallopamil nih.govnih.gov
Channel ConstructUse-Dependent I₈ₐ Inhibition (%)Key Characteristic
α₁ₐ-PAA/β₁ₐ53 ± 2%Faster Inactivation
α₁ₐ-PAA/β₂ₐ25 ± 4%Slower Inactivation

Mechanisms of Action on Channel Inactivation Kinetics

The interaction between phenylalkylamines and L-type calcium channels is strongly state-dependent, with the drug showing a higher affinity for channels in the inactivated state. nih.govnih.gov L-type channels can enter inactivated states through mechanisms that are dependent on voltage and intracellular Ca²⁺ concentration. nih.gov The molecular determinants of these inactivation processes are essential for the inhibitory action of this compound. nih.gov

The mechanism of action of this compound does not involve altering the kinetics of Ca²⁺-dependent inactivation or slow voltage-dependent inactivation. nih.gov Instead, a compelling model suggests that the drug actively promotes a fast voltage-dependent component of inactivation in CaV1.2 channels. nih.gov This model explains the observation that channel constructs with intrinsically slower inactivation kinetics are less sensitive to the drug's blocking effects. nih.gov For instance, a specific amino acid substitution (Arg387Glu) in the intracellular loop between domains I and II of the α₁ₐ-PAA channel subunit was found to slow the channel's inactivation kinetics. nih.govnih.gov This single mutation simultaneously reduced the use-dependent inhibition by (-)gallopamil and accelerated the channel's recovery from the drug-induced block. nih.govnih.gov

The promotion of a fast voltage-dependent inactivated state by this compound leads to a more rapid decay of the peak current amplitude during repetitive stimulation, a phenomenon known as use-dependent block. nih.gov While the drug may not alter the time course of current decay during a single depolarization, its effect becomes cumulative during a train of pulses as more channels become trapped in the drug-bound, inactivated state from which recovery is slow. nih.govnih.gov The slower the intrinsic inactivation of a channel, the less opportunity the drug has to bind with high affinity, resulting in a less pronounced use-dependent block. nih.govnih.gov This is evident in the reduced inhibition seen in channels with the Arg387Glu mutation or those co-expressed with the slowly inactivating β₂ₐ-subunit. nih.govnih.gov

Table 3: Effect of Inactivation-Slowing Mutation on Use-Dependent Inhibition by 100 µM (-)Gallopamil nih.govnih.gov
Channel ConstructUse-Dependent I₈ₐ Inhibition (%)
α₁ₐ-PAA/β₁ₐ (Wild-type sequence at Arg387)53 ± 2%
α₁ₐ-PAA/R-E/β₁ₐ (Arg387Glu mutation)31 ± 2%

Effects on Calcium Channel Gating Properties (Activation, Deactivation)

This compound, a phenylalkylamine (PAA) calcium channel antagonist, exerts its effects not by altering the fundamental activation or deactivation kinetics of the L-type calcium channel itself, but by preferentially interacting with specific conformational states of the channel. This state-dependent binding is the cornerstone of its mechanism and leads to a modification of the channel's apparent gating behavior, primarily through the promotion of inactivation.

Research indicates that (-)-gallopamil does not significantly alter the kinetics of Ca²⁺-dependent inactivation or slow voltage-dependent inactivation. ahajournals.org Instead, its action is closely linked to the channel's fast voltage-dependent inactivation process. A proposed "drug inactivation synergism" model suggests that (-)-gallopamil binding effectively accelerates the channel's transition into a fast-inactivated state. nih.gov This is simulated as a significant increase—approximately seven-fold—in the on-rate of fast voltage-dependent inactivation. nih.gov The drug essentially stabilizes the inactivated conformation, making it less likely for the channel to be available for opening upon subsequent depolarizations.

This mechanism underlies the characteristic "use-dependence" or "frequency-dependence" of the block. pnas.org Channels that are repeatedly stimulated (i.e., at higher frequencies) are more likely to be in the open or inactivated states, which are the conformations with high affinity for (S)-gallopamil. Channels at rest, in the closed state, have a much lower affinity for the drug. Consequently, the inhibitory effect of (S)-gallopamil accumulates with repetitive depolarization. pnas.org

Ligand Binding and Receptor Interaction Dynamics of this compound

Radioligand binding assays using membrane preparations from various tissues and cell lines have been instrumental in quantifying the interaction of this compound with the L-type calcium channel. These studies consistently demonstrate high-affinity, stereoselective binding. The (S)-enantiomer, also known as (-)-gallopamil or devapamil, is significantly more potent than its (+)-enantiomer.

In studies using membranes from tsA201 cells transfected with calcium channel subunits, (-)-gallopamil inhibited the binding of the radioligand [³H]-mibefradil with a low nanomolar IC₅₀ value, demonstrating its high affinity for the phenylalkylamine binding domain. nih.gov Similar high-affinity binding has been confirmed in brain membrane preparations using the radiolabeled PAA (-)-[³H]devapamil. These quantitative studies underscore the potent and specific nature of the interaction between the (S)-enantiomer and its receptor site on the α₁ subunit of the L-type calcium channel.

Quantitative Binding Affinity of (S)-Gallopamil and Related Compounds
CompoundPreparationRadioligandParameterValue (nM)Reference
(-)-Gallopamil ((S)-Gallopamil)Skeletal Muscle T-Tubule Membranes[³H]-MibefradilIC₅₀25.3 ± 0.8 nih.gov
(+)-Gallopamil ((R)-Gallopamil)Skeletal Muscle T-Tubule Membranes[³H]-MibefradilIC₅₀122 ± 20 nih.gov
(-)-Devapamil ((S)-Gallopamil)Skeletal Muscle T-Tubule Membranes[³H]-MibefradilIC₅₀8.65 ± 0.22 nih.gov
(-)-Devapamil ((S)-Gallopamil)Mouse Brain Membranes (Wild Type)(-)-[³H]DevapamilIC₅₀2.71 researchgate.net
Devapamil ((S)-Gallopamil)Caᵥ1.2 ChannelN/A (Functional Block)IC₅₀50 (at -60 mV) oatext.com

The L-type calcium channel possesses several distinct, but interacting, binding sites for different classes of channel blockers. Phenylalkylamines, dihydropyridines (DHPs), and benzothiazepines bind to three separate, yet allosterically linked, receptor sites on the channel's α₁ subunit. annualreviews.org The binding of a ligand at one site can influence the binding affinity and/or efficacy of a ligand at another site.

The binding site for phenylalkylamines like (S)-gallopamil is located in the central pore of the channel, involving amino acid residues on the S6 transmembrane segments of domains III and IV. thoracickey.com This site is in close proximity to, and partially overlaps with, the binding sites for both DHPs and benzothiazepines. annualreviews.orgthoracickey.com This structural arrangement forms the basis for allosteric interactions.

Specifically for the interaction between phenylalkylamines and dihydropyridines, the modulation appears to be negative. Studies with verapamil (B1683045), a closely related PAA, have shown that its binding inhibits the binding of radiolabeled DHPs to their receptor site. oup.com This suggests a negative allosteric interaction, where the binding of one drug class reduces the affinity of the other. However, it is important to note that some studies focusing specifically on gallopamil (B102620) have not observed this interaction; one report found no significant allosteric modulation of ³H-isradipine (a DHP) binding by either the (+) or (-) enantiomer of gallopamil in transfected cells. nih.gov This highlights that allosteric interactions can be complex and may depend on the specific compounds and experimental systems being studied. Nonetheless, the principle remains that the binding of (S)-gallopamil occurs at a site that is structurally and functionally linked to the binding sites of other major classes of calcium channel modulators.

Electrophysiological Characterization of this compound Actions in Isolated Preparations

Direct single-channel patch clamp studies detailing the specific effects of this compound on L-type calcium channel conductance and kinetics are not extensively detailed in the available literature. However, based on whole-cell recording data and the known mechanisms of related phenylalkylamines, the primary effect at the single-channel level is predicted to be a significant reduction in the channel's open probability (Pₒ).

Whole-cell patch clamp analysis provides a clear picture of the functional consequences of this compound's interaction with the L-type calcium channel population. The hallmark of its action is a potent, voltage- and use-dependent block of the inward calcium current (Ica).

In voltage-clamp experiments, application of (-)-gallopamil leads to a concentration-dependent reduction in the peak amplitude of the calcium current. This inhibition is more pronounced at more depolarized holding potentials, demonstrating voltage-dependence. nih.gov The use-dependent nature of the block is revealed by applying trains of depolarizing pulses. With each pulse in the train, the degree of current inhibition by (-)-gallopamil increases, demonstrating an accumulation of channels in the drug-bound, non-conducting state. pnas.org For instance, in one study using a PAA-sensitive mutant calcium channel, a train of depolarizing pulses in the presence of 100 µM (-)-gallopamil resulted in a progressive reduction in current amplitude with each pulse. pnas.org

The kinetics of the channel's inactivation state are a critical determinant of the drug's efficacy. Co-expression of the channel's α₁ subunit with different auxiliary β-subunits, which are known to modulate inactivation, alters the degree of block. When co-expressed with a β₃-subunit, which accelerates inactivation, the channel becomes 3.4-fold more sensitive to inhibition by (-)-gallopamil compared to channels expressed without a β-subunit. nih.gov Conversely, mutations that slow the intrinsic inactivation of the channel render it less sensitive to use-dependent block by (-)-gallopamil. pnas.org These findings from whole-cell recordings confirm that this compound is a potent inhibitor of L-type calcium currents, with its efficacy being dynamically regulated by the membrane potential and the firing frequency of the cell.

Effects on Action Potential Characteristics in Excitable Cells

This compound, as the pharmacologically more potent enantiomer of gallopamil, exerts significant effects on the action potential characteristics of various excitable cells, primarily through its action as a selective L-type calcium channel blocker. nih.gov These effects are most pronounced in cells where L-type calcium channels play a crucial role in the action potential waveform, such as cardiac myocytes and certain types of neurons.

In cardiac tissues, the action potential is a complex interplay of ion currents that dictates the heart's rhythm and contractility. This compound modifies the shape and duration of the cardiac action potential by inhibiting the influx of calcium ions during the plateau phase (Phase 2). cvpharmacology.comcvphysiology.comyoutube.com This reduction in the slow inward calcium current leads to a shortening of the action potential duration in isolated guinea-pig papillary muscles. Notably, in these studies, gallopamil, at concentrations that produced significant negative inotropic effects, did not substantially affect other action potential parameters such as the maximum rate of rise (Vmax of Phase 0) or the amplitude of the action potential. This is in contrast to verapamil, which at similar effective concentrations, also decreased the Vmax and amplitude.

The primary electrophysiological consequence of L-type calcium channel blockade by this compound in the heart is a modulation of atrioventricular (AV) nodal conduction. The depolarization of AV nodal cells is largely dependent on the influx of calcium through L-type channels. By inhibiting these channels, this compound slows conduction through the AV node and prolongs the effective refractory period. This effect is reflected in the electrocardiogram (ECG) as a prolongation of the PR interval. Studies have demonstrated that the pharmacological effect of racemic gallopamil on the PR interval can be entirely accounted for by the concentration of the (S)-enantiomer.

While the primary focus of gallopamil research has been on cardiovascular effects, its impact on neuronal action potentials is also of interest due to the presence of L-type calcium channels in neurons. Although direct studies on the effect of this compound on neuronal action potentials are limited, inferences can be drawn from studies with the structurally related phenylalkylamine, verapamil. In neuronal preparations, verapamil has been shown to inhibit the firing of action potentials. This is attributed not only to the blockade of L-type calcium channels, which contribute to afterdepolarizations, but also potentially to effects on other ion channels, such as certain types of potassium channels. nih.gov For instance, verapamil has been found to inhibit delayed rectifier potassium currents in some neuronal models, which would influence the repolarization phase of the action potential. nih.gov

The table below summarizes the observed and expected effects of this compound on the action potential characteristics in different excitable cells.

Cell TypeAction Potential ParameterEffect of this compoundPrimary Ion Channel Involved
Ventricular Myocytes Action Potential Duration (APD)ShortenedL-type Ca2+ channels
Vmax (Phase 0)No significant change-
AmplitudeNo significant change-
AV Nodal Cells Rate of Depolarization (Phase 0)DecreasedL-type Ca2+ channels
Conduction VelocityDecreasedL-type Ca2+ channels
Effective Refractory PeriodIncreasedL-type Ca2+ channels
Neurons (inferred) Firing FrequencyDecreasedL-type Ca2+ channels, K+ channels
AfterhyperpolarizationModulatedL-type Ca2+ channels, K+ channels

Investigational Studies on Potential Off-Target Interactions of this compound

One of the most notable off-target interactions identified for gallopamil is with the ryanodine receptors (RyRs) , which are intracellular calcium release channels located on the sarcoplasmic reticulum. nih.gov Studies have shown that gallopamil can interact with cardiac ryanodine receptors. Specifically, it has been observed to inhibit the binding of ryanodine to its low-affinity sites in a concentration-dependent manner, with an IC50 in the micromolar range. nih.gov This suggests that at higher concentrations, gallopamil may directly modulate the release of calcium from intracellular stores, an action independent of its effects on sarcolemmal L-type calcium channels.

Furthermore, given its structural similarity to other phenylalkylamine calcium channel blockers like verapamil, there is a potential for this compound to interact with other ion channels, albeit with lower affinity. For instance, verapamil has been reported to exhibit some activity at certain potassium channels . frontiersin.org This interaction with potassium channels could theoretically contribute to its effects on cellular repolarization.

In the broader context of phenylalkylamine calcium channel blockers, interactions with other receptors have been noted. For example, some phenylalkylamines have been shown to interact with α-adrenoceptors . frontiersin.org While specific data for this compound is scarce, the chemical class properties suggest that a weak interaction cannot be entirely ruled out without direct investigation.

It is important to note that comprehensive screening of this compound against a wide panel of receptors and enzymes to fully delineate its off-target profile is not extensively reported in publicly available literature. The following table summarizes the known and potential off-target interactions of gallopamil based on available research.

TargetClassInteractionPotency (IC50/Ki)
Ryanodine Receptor Ion Channel (intracellular)Inhibition of low-affinity ryanodine bindingMicromolar range
Potassium Channels (inferred) Ion ChannelPotential inhibitionLower than for L-type Ca2+ channels
α-Adrenoceptors (inferred) G-protein coupled receptorPotential weak interactionLikely lower than for L-type Ca2+ channels

The clinical significance of these potential off-target interactions at therapeutic concentrations of this compound remains an area for further investigation.

Structure Activity Relationship Sar Studies of S Gallopamil Hydrochloride and Its Analogs

Identification of Key Structural Determinants for Calcium Channel Modulation Affinity and Efficacy

The molecular structure of (S)-Gallopamil hydrochloride comprises several key functional groups and structural motifs that are crucial for its calcium channel blocking activity. These determinants collectively contribute to the affinity and efficacy of the compound.

The Aromatic Rings: (S)-Gallopamil possesses two aromatic rings: a trimethoxyphenyl ring and a dimethoxyphenyl ring. The methoxy (B1213986) groups on these rings are not merely passive substituents; they play a vital role in the molecule's interaction with the calcium channel. Computational models suggest that the meta-methoxy group on the trimethoxyphenyl ring (ring A) and the meta-methoxy group on the dimethoxyphenyl ring (ring B) can act as hydrogen bond acceptors, forming interactions with key amino acid residues, such as tyrosine, within the channel's binding pocket. nih.govias.ac.in The number and position of these methoxy groups influence the potency of phenylalkylamines, with the order of potency among some analogs being Devapamil > Gallopamil (B102620) > Verapamil (B1683045). ias.ac.in Studies on verapamil analogs have shown that aromatic ring substituents strongly influence the negative inotropic potency. youtube.com

The Protonated Tertiary Amine: At physiological pH, the tertiary amine in the central aliphatic chain of (S)-Gallopamil is protonated, carrying a positive charge. This cationic center is a critical pharmacophoric feature. Conformational analysis has revealed that the protonated form of gallopamil can adopt several conformations, some of which feature a readily accessible ionized site. nih.gov This protonated amine is believed to interact with the negatively charged residues within the calcium channel pore, contributing significantly to the binding affinity. nih.govnih.gov The availability of this protonated configuration is considered critically dependent for its ability to interfere with cation transport. nih.gov

The Nitrile Group (-C≡N): The nitrile group, attached to the chiral center, is another essential component for high-affinity binding. Molecular docking studies propose that the nitrile group can directly coordinate with the calcium ion present in the selectivity filter of the channel. nih.govnih.gov This interaction is thought to stabilize the binding of the drug within the channel pore, thereby enhancing its inhibitory effect. nih.gov The flexibility to rotate around the bond between the quaternary carbon (chiral center) and the adjacent methylene (B1212753) group is also considered a major requisite for the calcium antagonism of verapamil and its analogs. nih.gov

The Isopropyl Group: The isopropyl group, also attached to the chiral center, contributes to the steric bulk and lipophilicity of the molecule. While not as directly involved in polar interactions as the other groups, its size and shape are important for fitting into the hydrophobic pocket of the receptor site. Studies on verapamil derivatives have indicated that hydrophobic effects are responsible for the influence of the isopropyl substituent. nih.gov

A summary of the key structural determinants and their proposed roles is presented in the table below.

Structural DeterminantProposed Role in Calcium Channel Modulation
Trimethoxyphenyl Ring (Ring A)The meta-methoxy group acts as a hydrogen bond acceptor. nih.govias.ac.in
Dimethoxyphenyl Ring (Ring B)The meta-methoxy group acts as a hydrogen bond acceptor. nih.govias.ac.in
Protonated Tertiary AmineElectrostatic interaction with negatively charged residues in the channel pore. nih.govnih.gov
Nitrile GroupCoordination with the Ca2+ ion in the selectivity filter. nih.govnih.gov
Isopropyl GroupSteric and hydrophobic interactions within the binding pocket. nih.gov

Enantiomeric Specificity in Calcium Channel Interactions of Gallopamil Isomers

The calcium channel blocking activity of gallopamil exhibits a high degree of stereoselectivity, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. This enantiomeric specificity is a direct consequence of the three-dimensional arrangement of the substituents around the chiral center and their differential interactions with the asymmetric environment of the calcium channel's binding site.

Pharmacodynamic studies have demonstrated that the pharmacological effect of racemic gallopamil can be almost entirely attributed to the (S)-isomer. In healthy volunteers, (S)-gallopamil produced a significantly greater prolongation of the PR interval (an indicator of atrioventricular conduction) compared to (R)-gallopamil, even at lower plasma concentrations. This indicates a higher intrinsic activity of the (S)-enantiomer at the calcium channel.

The table below summarizes the comparative pharmacological effects of (S)- and (R)-gallopamil.

Parameter(S)-Gallopamil(R)-Gallopamil
Calcium Channel Blocking Potency HighLow
Effect on PR Interval Significant ProlongationMinimal to No Effect

This pronounced stereoselectivity underscores the importance of a precise three-dimensional fit between the drug molecule and its receptor for optimal activity.

Design and Synthesis of this compound Derivatives for SAR Elucidation

To further probe the structure-activity relationships of (S)-Gallopamil, various derivatives have been designed and synthesized. These synthetic efforts often focus on modifying the key structural determinants to understand their precise contribution to pharmacological activity. The stereoselective synthesis of the individual enantiomers of gallopamil is a crucial prerequisite for these studies, allowing for the evaluation of the activity of each isomer without the confounding presence of the other.

One established method for the stereospecific synthesis of gallopamil enantiomers involves the resolution of a racemic intermediate, followed by the elaboration of the resolved enantiomers into the final products. While specific, large-scale SAR-driven synthesis campaigns for (S)-gallopamil derivatives are not extensively detailed in publicly available literature, the principles of medicinal chemistry suggest several logical modifications. These would include:

Alteration of the Aromatic Methoxy Groups: Synthesizing analogs with a different number or position of methoxy groups, or replacing them with other substituents (e.g., hydroxyl, alkyl, or halogen groups) to probe the electronic and steric requirements for interaction with the receptor.

Modification of the Nitrile Group: Replacing the nitrile with other electron-withdrawing groups (e.g., esters, amides) or removing it altogether to confirm its role in Ca2+ coordination.

Variation of the Isopropyl Group: Substituting the isopropyl group with other alkyl groups of varying size and lipophilicity to optimize hydrophobic interactions.

Changes to the Aliphatic Chain: Altering the length of the carbon chain separating the tertiary amine from the aromatic rings to assess the optimal distance for pharmacophoric elements.

Computational Chemistry Approaches in SAR Analysis of this compound (e.g., Molecular Docking, QSAR)

Computational chemistry has emerged as a powerful tool for understanding the SAR of this compound at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have provided valuable insights into its interaction with the L-type calcium channel.

Molecular Docking: Molecular docking simulations have been employed to predict the binding mode of gallopamil and its analogs within the pore of the L-type calcium channel. These studies have corroborated the importance of the key structural determinants identified through experimental methods. Docking models consistently show the protonated amine interacting with acidic residues in the channel, while the nitrile group is positioned to coordinate with the Ca2+ ion in the selectivity filter. nih.govnih.gov Furthermore, the aromatic rings are shown to engage in hydrophobic and potential hydrogen bonding interactions with aromatic residues, such as tyrosine, lining the channel pore. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While specific 3D-QSAR studies on a series of (S)-Gallopamil analogs are not abundant, the principles of QSAR have been applied to the broader class of phenylalkylamines. These studies aim to correlate the physicochemical properties of the molecules with their biological activity. For phenylalkylamines, QSAR models have highlighted the importance of parameters such as:

Hydrophobicity (logP): Influencing the partitioning of the drug into the cell membrane to reach its intracellular binding site.

Electronic Parameters (e.g., Hammett constants): Reflecting the influence of substituents on the aromatic rings on their interaction with the receptor.

Steric Parameters (e.g., molar refractivity): Describing the size and shape of substituents and their fit within the binding pocket.

These computational approaches not only help in rationalizing the observed SAR but also guide the design of new analogs with potentially improved affinity and selectivity.

Impact of Substituent Modifications on Pharmacological Profile

The pharmacological profile of this compound can be significantly altered by modifying its chemical structure. Based on SAR studies of gallopamil and related phenylalkylamines, the following trends have been observed:

Nitrile Group Modification: The nitrile group is a key contributor to the high potency of gallopamil. Its replacement with other functional groups generally leads to a decrease in calcium channel blocking activity, supporting its proposed role in coordinating with the calcium ion in the channel's selectivity filter. nih.govnih.gov

Alkyl Chain and Tertiary Amine Modifications: The length and flexibility of the aliphatic chain are important for correctly positioning the pharmacophoric elements (aromatic rings, amine, and nitrile group) within the binding site. Alterations to the N-substituents on the tertiary amine can also affect potency, likely due to steric effects and changes in basicity.

The table below provides a hypothetical summary of the expected impact of certain substituent modifications on the calcium channel blocking activity of (S)-Gallopamil, based on general principles of phenylalkylamine SAR.

ModificationExpected Impact on ActivityRationale
Removal of Methoxy GroupsDecreaseLoss of hydrogen bonding interactions with the receptor. nih.govias.ac.in
Replacement of Nitrile with a Methyl GroupSignificant DecreaseLoss of the ability to coordinate with the Ca2+ ion. nih.govnih.gov
Replacement of Isopropyl with a HydrogenDecreaseReduced hydrophobic interaction and suboptimal fit in the binding pocket. nih.gov
Quaternization of the Tertiary AmineLoss of ActivityPermanent positive charge may hinder passage through the cell membrane to the intracellular binding site. nih.gov

These SAR insights are crucial for the rational design of new calcium channel blockers with improved therapeutic properties.

Preclinical Pharmacokinetics and Metabolism of S Gallopamil Hydrochloride

Absorption, Distribution, and Excretion Studies in Preclinical Animal Models

Detailed quantitative data regarding the absorption, distribution, and excretion (ADME) of (S)-Gallopamil hydrochloride specifically in preclinical animal models is limited in the publicly available scientific literature. However, studies on the racemic mixture of gallopamil (B102620) and its enantiomers in humans provide some insights that may have relevance to preclinical species.

In humans, gallopamil is almost completely absorbed after oral administration nih.gov. Following administration, the drug is subject to extensive first-pass metabolism nih.gov. The serum protein binding of gallopamil is stereoselective, with (S)-gallopamil exhibiting a higher free fraction than (R)-gallopamil nih.govresearchgate.net. This suggests that a larger proportion of (S)-gallopamil is available for distribution to tissues and for metabolism and excretion.

Renal elimination of the unchanged drug is minimal, with less than 1% of the dose recovered in urine nih.gov. In humans, approximately 50% of an administered dose is excreted as metabolites in the urine, and about 40% is eliminated in the feces, predominantly via biliary excretion of conjugated metabolites nih.gov. Studies in rats have confirmed that biliary excretion is a significant route of elimination for gallopamil metabolites, particularly N-glucuronide conjugates nih.gov.

Biotransformation Pathways and Metabolite Identification in Animal Species

The biotransformation of gallopamil has been investigated in preclinical models, primarily using rat liver microsomes, and in vivo in rats. These studies have identified several key metabolic pathways and metabolites.

The primary metabolic routes for gallopamil are N-dealkylation and O-demethylation, followed by conjugation reactions nih.gov. In rat liver microsomes, N-dealkylation accounts for approximately 90% of the observed oxidative metabolism nih.gov.

A study investigating the metabolism of pseudoracemic gallopamil in rat liver microsomes identified several metabolites. The major pathway was N-dealkylation, leading to the formation of norgallopamil. This process was found to be stereoselective, with a preference for the S-(-)-gallopamil enantiomer in the formation of the secondary amine metabolites nih.gov.

In addition to N-dealkylation, O-demethylation also occurs, leading to the formation of phenolic metabolites, which are then primarily conjugated with glucuronic acid before excretion nih.gov. A specific and unusual metabolite, the N-glucuronide of norgallopamil, has been identified in the bile of rats after administration of gallopamil nih.gov. The formation of this N-glucuronide was also found to be stereoselective, with substantially more of the (S)-enantiomer of gallopamil being converted to this metabolite compared to the (R)-enantiomer nih.gov.

The following table summarizes the identified metabolites of gallopamil in preclinical studies.

Metabolite NameParent CompoundMetabolic PathwaySpeciesReference
NorgallopamilGallopamilN-dealkylationRat nih.gov
N-methyl-N-[2-methyl-3-cyano-3-(3,4,5-trimethoxyphenyl)-6-hexyl] amineGallopamilN-dealkylationRat nih.gov
N-methyl-N-(3,4-dimethoxyphenethyl)amineGallopamilN-dealkylationRat nih.gov
3,4-DimethoxyphenylethanolGallopamilN-dealkylation followed by reductionRat nih.gov
2-methyl-3-cyano-3-(3,4,5-trimethoxyphenyl)-6-hexanolGallopamilN-dealkylation followed by reductionRat nih.gov
4-(3,4,5-trimethoxyphenyl)-5-methyl-4-cyanohexanoic acidGallopamilN-dealkylation followed by oxidationRat nih.gov
3,4-Dimethoxyphenylacetic acidGallopamilN-dealkylation followed by oxidationRat nih.gov
N-glucuronide of norgallopamilGallopamilN-dealkylation followed by N-glucuronidationRat nih.gov

Hepatic Metabolism Mechanisms (e.g., Cytochrome P450 Involvement)

The liver is the primary site of gallopamil metabolism. In vitro studies utilizing human liver microsomes have provided significant insights into the specific cytochrome P450 (CYP) enzymes involved in the metabolism of gallopamil enantiomers.

Preclinical Pharmacokinetic Modeling of this compound in Animal Systems

There is a lack of publicly available studies that specifically describe the development and application of preclinical pharmacokinetic models for this compound in animal systems. Pharmacokinetic modeling is a valuable tool used to describe and predict the time course of drug absorption, distribution, metabolism, and excretion. For calcium channel blockers in general, pharmacokinetic models have been developed to understand their disposition and to guide dosing regimens pharmgkb.orgnih.gov. However, specific models for this compound in preclinical species have not been reported.

Tissue Distribution Profiles in Animal Models

Detailed tissue distribution studies for this compound in preclinical animal models are not well-documented in the available literature. Such studies are essential to understand the extent to which a drug distributes into various organs and tissues, which can provide insights into its potential sites of action and toxicity.

For the structurally related calcium channel blocker verapamil (B1683045), tissue distribution has been investigated in rats. A study on the pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats after oral administration of the racemate found no significant differences between the enantiomers in their distribution to major tissues such as the heart, cerebrum, cerebellum, liver, spleen, and kidney at 1.3 hours post-administration nih.gov. While this provides some indication of how a phenylalkylamine calcium channel blocker might distribute, it is important to note that these findings are for a different, albeit related, compound and may not be directly applicable to this compound.

Advanced Analytical Methodologies for S Gallopamil Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of (S)-Gallopamil hydrochloride. Its application ranges from routine quantification to the critical task of separating enantiomers, which is vital given that stereoisomers can exhibit different pharmacological activities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Gallopamil (B102620) and related compounds. Method development often focuses on reversed-phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase.

Key parameters in HPLC method development include the choice of the stationary phase, mobile phase composition, flow rate, and detector wavelength. For Gallopamil, C18 columns are frequently employed. The mobile phase is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with its pH and composition optimized to achieve the best separation. For instance, a mobile phase consisting of acetonitrile, water, and triethylamine (B128534) has been used for the analysis of the related compound Verapamil (B1683045), with UV detection at 278 nm. researchgate.net

Optimization of these conditions is critical to ensure good resolution, symmetrical peak shape, and a reasonable analysis time. The United States Pharmacopeia (USP) provides standardized HPLC methods for the assay of related compounds like Verapamil hydrochloride, which can serve as a starting point for developing methods for this compound. nih.gov These methods often specify conditions such as a C18 column, a mobile phase of acetonitrile and a sodium acetate (B1210297) solution containing acetic acid, and a UV detection wavelength of 278 nm. pensoft.net

Table 1: Example HPLC Method Parameters for a Related Compound (Verapamil)

Parameter Condition
Column Discovery C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A Acetonitrile - Water - Formic Acid (5:95:0.1 v/v)
Mobile Phase B Acetonitrile - Formic Acid (100:0.1 v/v)
Flow Rate 0.4 mL/min
Detection UV at 278 nm
Injection Volume 5 µL

This table presents a set of parameters used for the HPLC analysis of Verapamil, which can be adapted for this compound. pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity, making it ideal for trace analysis in complex matrices like biological fluids.

The LC part of the system separates the analyte from other components in the sample. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like Gallopamil. In tandem mass spectrometry (MS/MS), specific precursor ions of the analyte are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, allowing for quantification at the nanogram-per-milliliter level or lower.

A rapid and sensitive LC-MS/MS method for Verapamil, a structurally similar compound, has been developed using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and formic acid in water. pensoft.net Such methods can be readily adapted for the trace analysis of this compound in various research applications.

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is critical, and this is achieved through chiral chromatography. This specialized form of HPLC uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound, leading to their separation.

Several types of CSPs have been successfully used for the separation of Gallopamil and related phenylalkylamines. These include polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, and protein-based columns, like those using α1-acid glycoprotein (B1211001) (AGP). For example, Gallopamil enantiomers have been successfully separated on both an α1-acid glycoprotein chiral stationary phase (Chiral-AGP) and an amylose tris-3,5-dimethylphenylcarbamate column (Chiralpak AD). nih.gov The choice of mobile phase is crucial for achieving optimal separation and often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol. mdpi.com

The development of a chiral separation method involves screening different CSPs and mobile phases to find the combination that provides the best resolution between the (S)- and (R)-enantiomers. The enantiomeric excess (% ee) can then be accurately determined by comparing the peak areas of the two separated enantiomers. Research has shown that the enantiomers of Gallopamil can be synthesized with high optical purity, exceeding 98% ee, which is then confirmed by analytical techniques. acs.org

Table 2: Chiral Stationary Phases for Phenylalkylamine Separation

Chiral Stationary Phase (CSP) Type Application Example
Chiral-AGP Protein-based (α1-acid glycoprotein) Separation of Gallopamil enantiomers in plasma. nih.gov
Chiralpak AD Polysaccharide-based (amylose derivative) Simultaneous determination of Verapamil and Norverapamil enantiomers. nih.gov
LarihcShell-P Polysaccharide-based (cyclofructan 6) Fast chiral separation of Verapamil enantiomers. nih.gov

This table summarizes different chiral stationary phases that have been effectively used for the enantiomeric separation of Gallopamil and related compounds.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure and quantifying this compound. These methods provide detailed information about the molecular architecture and are often used in conjunction with chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the verification of the compound's identity and the characterization of its structure.

In the context of chiral compounds, NMR can also be used to assess enantiomeric purity. This is typically done by derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of specific signals can be used to determine the enantiomeric ratio. For the enantiomers of Gallopamil, this has been achieved by forming camphorsulfonamide derivatives, which could then be distinguished using high-field (500-MHz) NMR spectroscopy. acs.org Conformational analysis of Gallopamil has also been performed, which relies on NMR to understand the spatial arrangement of the molecule. nih.gov

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. It is also extensively used to elucidate fragmentation patterns, which can aid in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied for the quantification of Gallopamil in biological samples like human plasma and serum. nih.govnih.gov In these methods, the sample is first derivatized to increase volatility before being introduced into the GC system for separation and subsequent detection by the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (as in LC-MS), is particularly well-suited for analyzing polar and thermally labile molecules like Gallopamil. The technique generates protonated molecules, [M+H]⁺, and subsequent fragmentation (MS/MS) provides structural information. The fragmentation of the related compound Verapamil, for example, yields characteristic product ions at m/z values of 303, 165, and 150, which are used for its identification and quantification. core.ac.ukresearchgate.net Similar characteristic fragmentation patterns are established for this compound to ensure its accurate identification.

Table 3: Mass Spectrometry Data for Gallopamil

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
GC-MS Electron Ionization 484 (M⁺) 333 (Top Peak)
MS/MS ESI (Positive) 485.3 ([M+H]⁺) 333.2, 165.1, 290.2

This table provides key mass spectrometric data for Gallopamil obtained through different techniques. nih.gov

Bioanalytical Method Development for Preclinical Sample Analysis

The development of robust bioanalytical methods is fundamental for the quantitative determination of this compound in preclinical samples, such as plasma, serum, and tissue homogenates. These methods are essential for pharmacokinetic, toxicokinetic, and metabolism studies, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The primary challenge in analyzing this compound is its chiral nature, necessitating methods that can distinguish it from its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the bioanalysis of gallopamil enantiomers. nih.gov The key to separating (S)-Gallopamil from its mirror image lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven effective for this purpose. For instance, an amylose tris-3,5-dimethylphenylcarbamate column can be used to achieve baseline separation of the enantiomers under specific mobile phase conditions. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely accepted for this type of analysis due to its high sensitivity, selectivity, and speed. thermofisher.comnih.gov An LC-MS/MS method for this compound would typically involve the following steps:

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.commdpi.com Protein precipitation with a solvent like acetonitrile is often a simple and rapid first step. thermofisher.com SPE can offer cleaner extracts, leading to reduced matrix effects and improved assay performance. mdpi.com

Chromatographic Separation: A chiral HPLC column is used to separate this compound from its (R)-enantiomer and other endogenous components. A typical setup might use a reversed-phase C18 column for initial separation followed by a specific chiral column for enantiomeric resolution. nih.govpensoft.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer containing additives like formic acid to ensure proper ionization for mass spectrometry. nih.govpensoft.net

Detection: Tandem mass spectrometry is used for detection, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for (S)-Gallopamil and one or more of its characteristic product ions. This transition is highly specific and allows for sensitive quantification even in complex biological samples. nih.gov

A representative LC-MS/MS method for the analysis of a similar compound in plasma is detailed below.

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Chromatography Chiral High-Performance Liquid Chromatography
Column Amylose tris-3,5-dimethylphenylcarbamate CSP
Mobile Phase Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine mdpi.com
Flow Rate 0.5 - 1.0 mL/min mdpi.commdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) thermofisher.commdpi.com

Validation of Analytical Methods for Research Applications

Method validation is a critical process that demonstrates that a developed bioanalytical method is reliable, reproducible, and suitable for its intended purpose. jgtps.com For research applications involving this compound, validation ensures the integrity of the data generated in preclinical studies. The validation process involves evaluating several key performance characteristics according to guidelines from regulatory bodies. nih.govgavinpublishers.com

Key Validation Parameters:

Specificity and Selectivity: This parameter ensures that the analytical method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. gavinpublishers.com This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of this compound and any internal standard used. nih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br A calibration curve is constructed by analyzing samples with known concentrations of this compound. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. scielo.br A typical linear range for a similar compound in plasma might be 1.00-500 ng/mL, with a correlation coefficient (r²) of ≥ 0.99. nih.govmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. gavinpublishers.com Both are typically evaluated at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples. Intra-day (repeatability) and inter-day (intermediate precision) assays are performed. nih.gov Acceptance criteria are often set at ±15% deviation from the nominal value (±20% for LLOQ). nih.gov

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. scielo.br

Recovery: The extraction recovery of an analytical method compares the analytical response from an amount of analyte added to and extracted from the biological matrix with the response from a pure standard solution of the same concentration. jgtps.com

Stability: The stability of this compound in the biological matrix is assessed under various conditions that mimic sample handling and storage. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. mdpi.com

The table below summarizes typical acceptance criteria for the validation of a bioanalytical method for research purposes.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99 thermofisher.com
Accuracy (Bias) Within ±15% of nominal value (±20% at LLOQ) nih.gov
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) nih.gov
Selectivity No significant interference at the retention time of the analyte and internal standard. nih.gov
Recovery Consistent, precise, and reproducible. mdpi.com
Stability Analyte concentration within ±15% of initial concentration. mdpi.com

Q & A

Q. What is the molecular mechanism of (S)-Gallopamil hydrochloride as a calcium channel antagonist, and how is this validated experimentally?

this compound acts as a phenylalkylamine-class L-type calcium channel blocker, inhibiting Ca²⁺ influx in cardiac and vascular smooth muscle cells. Its efficacy is concentration-dependent, with an IC₅₀ of 10.9 μM for acid secretion inhibition . Mechanistic validation typically involves electrophysiological assays (e.g., patch-clamp studies) to measure ion current suppression and in vitro models using isolated tissues (e.g., rat aortic rings) to assess vasodilation .

Q. What synthetic routes are used to produce this compound, and what intermediates are critical for ensuring stereochemical purity?

The synthesis involves condensing 2-(3,4,5-trimethoxyphenyl)-3-methylbutyronitrile (I) with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine (II) under basic conditions. Intermediate (I) is synthesized via NaNH₂-mediated alkylation of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride. Intermediate (II) is derived from 1-bromo-3-chloropropane and N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine. Stereochemical control is achieved through chiral resolution or asymmetric synthesis, with intermediates like 2,6-dibromophenol (a precursor for aryl ether formation) being critical .

Q. How do researchers standardize assays for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 278 nm) is the gold standard. USP protocols for related calcium antagonists (e.g., Verapamil HCl) recommend using reference standards (USP Verapamil Hydrochloride RS) for calibration, with assay limits set at 99.0–101.0% purity. System suitability tests ensure resolution between (S)-Gallopamil and potential impurities like desmethyl metabolites .

Advanced Research Questions

Q. What experimental designs are used to resolve contradictions in (S)-Gallopamil’s dual roles as an antiarrhythmic and vasodilator in vivo?

Contradictions arise from dose-dependent effects: low doses preferentially block cardiac L-type channels (antiarrhythmic), while higher doses inhibit vascular channels (vasodilatory). Studies employ telemetry in animal models to simultaneously monitor blood pressure, heart rate, and electrocardiograms. For example, in Wistar rats, 100 ng/mL (S)-Gallopamil reduced ventricular fibrillation (VF) incidence by 80% while lowering systolic/diastolic pressure by 15–20% within 5 minutes post-injection .

Q. How does the formulation of this compound impact its bioavailability in neuroregeneration studies?

Localized delivery via silicone tubes (e.g., 10 μL of 100 ng/mL solution) enhances nerve regeneration by maintaining therapeutic concentrations at injury sites. In sciatic nerve repair models, this method improved functional recovery (e.g., 40% higher muscle mass retention vs. controls) and increased S-100 protein expression (a Schwann cell marker) by 2.5-fold . Solubility in DMSO (60 mg/mL) must be optimized to avoid precipitation in aqueous buffers .

Q. What analytical methods address discrepancies in impurity profiling between pharmacopeial standards and research-grade this compound?

USP-grade Verapamil HCl guidelines (e.g., Chromatographic Purity Test) can be adapted. Related compounds (e.g., N-desmethyl Gallopamil) are quantified using gradient HPLC with a C18 column and mobile phases of acetonitrile/phosphate buffer (pH 3.0). Impurities exceeding 0.1% require orthogonal validation via LC-MS .

Q. How do researchers validate calcium channel specificity when (S)-Gallopamil exhibits off-target effects in complex biological systems?

Specificity is confirmed using knockout models (e.g., Cav1.2-deficient mice) or co-administration with selective inhibitors (e.g., nifedipine for L-type channels). Off-target effects on β-adrenergic receptors are ruled out via radioligand binding assays (IC₅₀ > 100 μM for β1/β2 receptors) .

Methodological Considerations

Q. What in vitro models best replicate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

  • Cardiac Effects: Langendorff-perfused hearts to measure action potential duration (APD₉₀) and arrhythmia thresholds.
  • Vascular Effects: Myograph studies on coronary artery rings pre-constricted with KCl.
  • Metabolism: Hepatocyte suspensions to identify CYP3A4-mediated N-demethylation pathways .

Q. How are stability studies designed for this compound under long-term storage conditions?

Lyophilized powder stored at -20°C retains >98% purity for 3 years. In DMSO, solutions are stable for 1 year at -80°C but degrade by 15% at 20°C within 1 month. Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation products like oxidized methoxy derivatives .

Data Interpretation and Reporting

Q. How should researchers address variability in hemodynamic responses to (S)-Gallopamil across animal models?

Strain-specific differences (e.g., Sprague-Dawley vs. Wistar rats) require normalization to baseline hemodynamics. Statistical adjustments (e.g., ANCOVA) account for covariates like age and weight. Meta-analyses of dose-response curves (e.g., ED₅₀ for blood pressure reduction) improve cross-study comparability .

Q. What criteria validate the use of this compound as a reference compound in comparative studies with newer calcium antagonists?

USP/EP compliance for purity (>99%), consistency in IC₅₀ values across ≥3 independent assays, and cross-validation against clinical data (e.g., correlation between in vivo ED₅₀ and human therapeutic plasma levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.